2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[5-[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN5O3S2/c14-9-2-1-8(22-9)11(21)18-3-5-19(6-4-18)12-16-17-13(24-12)23-7-10(15)20/h1-2H,3-7H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJKGWKHDIKVTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-(5-bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide (CAS Number: 1105197-71-4) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to comprehensively review its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.3 g/mol. The structure features a bromofuran moiety, a piperazine ring, and a thiadiazole group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1105197-71-4 |
| Molecular Formula | C13H14BrN5O3S2 |
| Molecular Weight | 432.3 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperazine structures exhibit notable antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains and fungi.
Case Studies:
- In Vitro Antimicrobial Testing : Compounds with similar structural features were evaluated against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to controls .
- Mechanism of Action : The antimicrobial efficacy is hypothesized to arise from the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has also been explored through various in vitro assays. The presence of the piperazine ring is believed to enhance the compound's ability to penetrate cellular membranes and interact with cancer cell lines.
Case Studies:
- Cell Line Studies : The compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Results showed that it significantly inhibited cell proliferation at micromolar concentrations .
- Molecular Docking Studies : Computational modeling suggests strong binding affinity to key cancer-related targets, indicating potential pathways for therapeutic intervention .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Covalent Bond Formation : The reactive groups within the molecule can form covalent bonds with target proteins, altering their function and leading to cell death in pathogens or cancer cells .
Scientific Research Applications
Structural Characteristics
This compound contains several notable functional groups:
- A bromofuran moiety , which is known for its reactivity and potential biological activity.
- A piperazine ring , which enhances solubility and bioavailability.
- A thiadiazole group , often associated with various biological activities including antimicrobial and anticancer properties.
These structural components contribute to the compound's potential as a pharmacophore in drug design.
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anticancer properties. The presence of the thiadiazole ring is particularly significant as compounds containing this moiety have demonstrated promising biological activities against various pathogens and cancer cell lines.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole exhibit substantial antimicrobial effects. For instance, studies have reported that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of compounds like 2-((5-(4-(5-Bromofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been explored in various studies. Molecular docking studies indicate that these compounds can bind effectively to targets involved in cancer cell proliferation, such as estrogen receptors . In vitro assays have shown effectiveness against human breast adenocarcinoma cell lines, suggesting a pathway for further development into therapeutic agents .
Drug Development
The compound serves as a lead compound in drug development programs aimed at creating new therapeutic agents. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity. The bromine atom in the furan ring can be a pivotal point for further chemical modifications, potentially leading to derivatives with improved pharmacological profiles .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets at the molecular level. These studies help predict the binding affinity and orientation of the compound within the target site, providing insights into its mechanism of action. Such computational approaches are vital in the early stages of drug discovery, allowing researchers to prioritize compounds based on their predicted interactions with target proteins .
Case Study 1: Antimicrobial Evaluation
A study evaluated various thiadiazole derivatives, including those structurally related to this compound). Results indicated significant antimicrobial activity against multiple bacterial strains, highlighting the potential application of these compounds in treating infections caused by resistant strains .
Case Study 2: Anticancer Screening
In a separate study focused on anticancer properties, derivatives were tested against MCF7 breast cancer cells. The results demonstrated that specific modifications to the thiadiazole ring enhanced cytotoxicity, suggesting that structural optimization could lead to more effective cancer therapeutics .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical data for the target compound and analogs:
Key Observations :
- The bromofuran group in the target compound likely increases lipophilicity compared to non-halogenated analogs like 4h (furan) or BZ-I (benzothiazole) .
- Melting points for analogs range from 132–228°C, influenced by substituent polarity and crystallinity. The target’s bromine may elevate its melting point relative to 4h (180–182°C) .
Anticancer Activity
- Compound 4y () : Demonstrated potent cytotoxicity (IC₅₀: 0.034 mmol L⁻¹ against A549 lung cancer cells), surpassing cisplatin. Aromatase inhibition (IC₅₀: 0.062 mmol L⁻¹) suggests dual mechanisms .
- Compounds 3 and 8 () : Induced apoptosis via Akt inhibition (86–92%), attributed to π-π interactions and hydrogen bonding with Akt’s active site .
- Target Compound: The bromine atom may enhance DNA intercalation or enzyme inhibition compared to non-halogenated furan derivatives like 4h .
Enzyme Inhibition
- BZ-I () : Furan-piperazine-acetamide scaffold showed activity in preliminary screenings, likely due to C=O and NH interactions with targets .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Bromine (target) and nitro groups (compound 3, ) enhance bioactivity via increased electrophilicity and target binding .
- Piperazine Modifications : Acylated piperazines (e.g., furan in 4h, bromofuran in target) improve solubility and membrane permeability compared to alkylated variants (e.g., 4i in ) .
- Thioacetamide Linkage : Critical for hydrogen bonding with biological targets, as seen in compounds 3 and 8 () .
Preparation Methods
Preparation of 5-Bromo-1,3,4-thiadiazol-2-amine
The synthesis begins with 2-amino-5-bromo-1,3,4-thiadiazole, a commercially available building block (CAS 37566-39-5). This compound is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For instance, reaction of thiosemicarbazide with bromoacetic acid in the presence of phosphorus oxychloride yields the thiadiazole ring.
Key Reaction:
$$
\text{Thiosemicarbazide} + \text{Bromoacetic acid} \xrightarrow{\text{POCl}_3} \text{2-Amino-5-bromo-1,3,4-thiadiazole}
$$
Thiolation at the 2-Position
Conversion of Amino to Thiol Group
The 2-amino group is converted to a thiol via diazotization and subsequent treatment with potassium ethylxanthate.
Procedure :
- Diazotization : 5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine is treated with sodium nitrite (NaNO2) in hydrochloric acid at 0–5°C to form the diazonium salt.
- Xanthate Formation : The diazonium salt is reacted with potassium ethylxanthate, yielding the ethyl xanthate intermediate.
- Hydrolysis : Basic hydrolysis with potassium hydroxide (KOH) in ethanol produces 5-(piperazin-1-yl)-1,3,4-thiadiazole-2-thiol.
Key Reaction :
$$
\text{5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-amine} \xrightarrow[\text{NaNO}_2, \text{HCl}]{\text{0–5°C}} \text{Diazonium salt} \xrightarrow[\text{KSC(OEt)}]{\text{}} \text{Xanthate} \xrightarrow[\text{KOH}]{\text{EtOH}} \text{Thiol}
$$
Analytical Data :
- 1H NMR (500 MHz, DMSO-d6) : δ 3.40–3.45 (m, 4H, piperazine), 2.80–2.85 (m, 4H, piperazine), 1.95 (s, 1H, SH).
Thioetherification with Bromoacetamide
The thiol group at the 2-position undergoes alkylation with bromoacetamide in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF).
- Base Activation : NaH (60% dispersion in mineral oil) is added to a solution of 5-(piperazin-1-yl)-1,3,4-thiadiazole-2-thiol in DMF at 0°C.
- Alkylation : Bromoacetamide is introduced, and the reaction is stirred at room temperature for 2–4 hours.
- Workup : The mixture is poured into ice-cold water, and the precipitate is purified via silica gel chromatography (DCM/EtOAc).
Key Reaction :
$$
\text{5-(Piperazin-1-yl)-1,3,4-thiadiazole-2-thiol} + \text{BrCH}2\text{CONH}2 \xrightarrow[\text{NaH}]{\text{DMF}} \text{2-((5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide}
$$
Analytical Data :
Acylation of Piperazine with 5-Bromofuran-2-carbonyl Chloride
The final step involves acylation of the secondary amine in piperazine with 5-bromofuran-2-carbonyl chloride. This reaction is typically conducted in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.
- Activation : 5-Bromofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2).
- Acylation : The acid chloride is reacted with 2-((5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide in DCM/TEA at 0°C.
- Purification : The product is isolated via column chromatography (hexane/EtOAc).
Key Reaction :
$$
\text{2-((5-(Piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide} + \text{5-Bromofuran-2-carbonyl chloride} \xrightarrow[\text{TEA}]{\text{DCM}} \text{Target Compound}
$$
Analytical Data :
- 1H NMR (500 MHz, CDCl3) : δ 7.25 (d, J = 3.5 Hz, 1H, furan), 6.85 (d, J = 3.5 Hz, 1H, furan), 4.10 (s, 2H, CH2CONH2), 3.75–3.80 (m, 4H, piperazine), 3.20–3.25 (m, 4H, piperazine).
- 13C NMR (125 MHz, CDCl3) : δ 170.5 (CONH2), 165.2 (CO-furan), 152.0 (thiadiazole), 115.5 (C-Br), 110.0 (furan), 45.5 (piperazine), 35.0 (CH2).
Optimization and Challenges
Regioselectivity in Piperazine Acylation
Piperazine contains two reactive nitrogen atoms, necessitating careful control over stoichiometry to ensure monoacylation. Employing a 1:1 molar ratio of acyl chloride to piperazine derivative minimizes diacylation.
Stability of the Thiol Group
The thiol intermediate is prone to oxidation, requiring inert atmospheres (N2 or Ar) and reducing agents such as dithiothreitol (DTT) during handling.
Purification Challenges
Due to the polar nature of intermediates, reversed-phase HPLC or gradient elution on silica gel is essential for isolating high-purity products.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
